Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate CAS number and identifiers
Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate CAS number and identifiers
Technical Monograph: Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate
Part 1: Molecular Identity & Architectonics
Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate is a specialized heterocyclic building block characterized by a piperidine ring featuring a quaternary carbon at the C3 position. This 3,3-disubstitution pattern serves as a critical conformational lock in medicinal chemistry, often used to restrict the flexibility of the piperidine ring to enhance binding affinity in target protein pockets (e.g., Janus Kinases or GPCRs).
The molecule carries a Carboxybenzyl (Cbz or Z) protecting group on the nitrogen, rendering it orthogonal to Boc-protected intermediates during multi-step peptide or small molecule synthesis.
Chemical Identifiers & Properties
| Parameter | Technical Specification |
| Chemical Name | Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate |
| CAS Number (Racemate) | 217795-83-0 |
| CAS (R-Enantiomer) | 2102409-77-6 |
| CAS (S-Enantiomer) | 2007919-21-1 |
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.31 g/mol |
| SMILES | CN1CC(C)(O)CCC1C(=O)OCC2=CC=CC=C2 (Generic connectivity) Corrected: CC1(CN(CCC1)C(=O)OCC2=CC=CC=C2)O |
| Predicted Boiling Point | 383.9 ± 42.0 °C (at 760 mmHg) |
| Density | 1.18 ± 0.1 g/cm³ |
| pKa (C3-OH) | ~14.5 (Predicted) |
Part 2: Synthetic Routes & Process Chemistry
The synthesis of this scaffold presents a classic challenge in creating quaternary centers within saturated heterocycles. Two primary routes are dominant: Route A (Nucleophilic Addition) and Route B (Direct Protection). Route A is preferred for generating the quaternary center from the ketone precursor.
Route A: Grignard Addition to N-Cbz-3-Piperidone
This method allows for the introduction of the methyl group onto the oxidized piperidine scaffold.[1]
Mechanism: The reaction involves the nucleophilic attack of a methyl anion (from Grignard or Methyllithium) on the electrophilic carbonyl carbon at the C3 position of the protected piperidone.
Experimental Protocol (Self-Validating):
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Reagents:
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Substrate: N-Cbz-3-piperidone (CAS 130931-83-8).
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Nucleophile: Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether.
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Solvent: Anhydrous THF (Must be distilled or dried over molecular sieves; water content <50 ppm).
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Procedure:
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Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon atmosphere.
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Dissolution: Dissolve N-Cbz-3-piperidone (1.0 eq) in anhydrous THF. Cool the solution to -78°C (Dry ice/Acetone bath). Critical Step: Low temperature prevents side reactions and improves diastereoselectivity if chiral auxiliaries are used.
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Addition: Add MeMgBr (1.2 eq) dropwise over 30 minutes. Maintain internal temperature below -65°C.
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Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
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Quench: Quench carefully with saturated aqueous NH₄Cl solution at 0°C.
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Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄.
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Validation:
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TLC: Monitor disappearance of ketone (Rf ~0.5 in 30% EtOAc/Hex) and appearance of alcohol (lower Rf).
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NMR Check: Look for the disappearance of the C3 carbonyl signal (~208 ppm in ¹³C) and appearance of the methyl singlet (~1.2 ppm in ¹H).
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Visualization: Synthetic Pathway
Figure 1: Nucleophilic addition pathway for the synthesis of the target scaffold from the ketone precursor.
Part 3: Analytical Profiling & Chiral Resolution
Since the introduction of the methyl group at C3 creates a chiral center, the product obtained from Route A is a racemate (CAS 217795-83-0) . For pharmaceutical applications, the enantiomers must often be separated.
Chiral Resolution Workflow
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Analytical Method:
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Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
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Mobile Phase: Hexane:Isopropanol (90:10) or CO₂:MeOH (SFC conditions).
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Detection: UV at 210 nm (Amide bond) and 254 nm (Benzyl ring).
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Preparative Separation:
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The (R)-enantiomer (CAS 2102409-77-6) and (S)-enantiomer (CAS 2007919-21-1) usually show distinct retention times. SFC (Supercritical Fluid Chromatography) is preferred for scale-up due to easier solvent removal.
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Visualization: Purification Logic
Figure 2: Downstream processing workflow from crude reaction mixture to isolated enantiomers.
Part 4: Pharmaceutical Utility
This scaffold is not merely a passive intermediate; it is a conformational constraint element .
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JAK Inhibitor Analogues:
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The 3-substituted piperidine motif is homologous to the scaffold found in Tofacitinib (which uses a 3-aminopiperidine core). The 3-hydroxy-3-methyl substitution mimics the spatial arrangement of polar groups in the ATP-binding pocket of kinases while preventing metabolic oxidation at the C3 position (a common "soft spot" in metabolism).
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GPCR Ligands (MAGL/GPR119):
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Research indicates that benzylpiperidine derivatives act as monoacylglycerol lipase (MAGL) inhibitors.[2] The Cbz group is often removed (hydrogenolysis, H₂/Pd-C) to reveal the free amine, which is then coupled to urea or carbamate linkers to target the serine hydrolase active site.
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Bioisosterism:
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The gem-dimethyl or hydroxy-methyl motif at C3 forces the piperidine ring into a specific chair conformation, reducing the entropic penalty upon binding to a receptor.
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Part 5: Safety & Handling
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Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
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Storage: 2-8°C, under inert atmosphere (Argon/Nitrogen).
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Stability: The Cbz group is stable to acidic conditions (e.g., TFA used to remove Boc groups) but labile to hydrogenolysis (H₂, Pd/C) or strong Lewis acids (BBr₃).
References
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Ágai, B., et al. (2003).[3] A Facile Synthesis of 3-(Substituted benzyl)piperidines.[3][4] Tetrahedron. Retrieved from [Link]
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University of Pisa (UNIPI). (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine derivatives. Retrieved from [Link]
Sources
- 1. CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone - Google Patents [patents.google.com]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. researchgate.net [researchgate.net]
- 4. CN101817779A - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof - Google Patents [patents.google.com]
